molecular formula C13H12O4 B069991 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol CAS No. 174462-43-2

4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol

Cat. No.: B069991
CAS No.: 174462-43-2
M. Wt: 232.23 g/mol
InChI Key: NBTCXIZQSZQNKJ-UHFFFAOYSA-N
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Description

4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol is a synthetic polyphenolic compound of significant interest in advanced materials science and biological research. This compound features a central structure with multiple hydroxy groups, a characteristic known to contribute to properties such as antioxidant activity and metal-chelation. Key Research Applications: Polymer Science: This compound serves as a potential monomer or functional building block for the synthesis of novel polymers. Polyphenols of this class can be used to create Schiff base polymers, which are investigated for their high thermal stability, semiconductive properties, and applications in organic electronics . Antimicrobial Studies: Polymers derived from similar hydroxy-substituted compounds have demonstrated notable antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, suggesting potential research applications in developing new antimicrobial coatings or agents . Coordination Chemistry: The multiple oxygen donor atoms make this compound a candidate for use as a ligand in Schiff base metal complexes. Such complexes are extensively studied for their catalytic, electrochemical, and diverse biological activities, including anticancer and antifungal properties . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(4-hydroxyphenyl)methyl]benzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-10-4-1-8(2-5-10)7-9-3-6-11(15)13(17)12(9)16/h1-6,14-17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTCXIZQSZQNKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619619
Record name 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol
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URL https://comptox.epa.gov/dashboard/DTXSID80619619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174462-43-2
Record name 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,4'-Tetrahydroxydiphenylmethane
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Biological Activity

4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol, commonly referred to as 4-hydroxybenzyl alcohol , is a phenolic compound notable for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in various fields, including medicine and cosmetics.

  • Molecular Formula : C13H12O4
  • Molecular Weight : 232.23 g/mol
  • Structure : Characterized by three hydroxyl groups attached to a benzene ring, which enhances its reactivity and biological activity.

Target Interactions

This compound interacts with several biological targets:

  • Reactive Oxygen Species (ROS) : The compound generates ROS, leading to oxidative stress that can damage cellular components such as DNA and lipids.
  • Enzyme Inhibition : It has been identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 80–90 nM for AChE inhibition.

Biochemical Pathways

The compound's ability to influence various biochemical pathways is significant:

  • It affects signaling pathways involved in inflammation and apoptosis due to its antioxidant properties.
  • The oxidative stress induced by ROS generation can activate several transcription factors involved in cellular stress responses.

Antioxidant Activity

This compound exhibits strong antioxidant properties. It helps neutralize free radicals, thereby protecting cells from oxidative damage.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy in inhibiting microbial growth makes it a candidate for developing antimicrobial agents .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in vitro and in vivo. By modulating inflammatory pathways, it may serve as a therapeutic agent for conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited AChE and BuChE activities, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Oxidative Stress Research : Another study highlighted the compound's role in inducing oxidative stress through ROS generation, which may contribute to its anticancer properties.
  • Antimicrobial Efficacy : In a comparative study of phenolic compounds, this compound exhibited superior antimicrobial activity against E. coli and Staphylococcus aureus, indicating its potential as a natural preservative in food and cosmetic products .

Pharmaceutical Development

Due to its biological activity against oxidative stress-related diseases, this compound is being explored for drug development targeting neurodegenerative disorders and inflammatory diseases.

Cosmetic Industry

Its antioxidant properties make it an attractive ingredient in cosmetic formulations aimed at reducing skin aging and protecting against environmental damage.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares its benzene-1,2,3-triol backbone with several analogs but differs in substituent groups, which critically influence its physicochemical and biological properties. Key structural analogs include:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Pyrogallol (benzene-1,2,3-triol) C₆H₆O₃ Three hydroxyl groups at positions 1,2,3 126.11 Simplest triol; high antioxidant activity
Methyl gallate C₈H₈O₅ Methyl ester of gallic acid 184.15 Esterified hydroxyls reduce polarity
AN2 (climacostol analog) C₁₅H₂₀O₃ 5-[(2Z)-non-2-en-1-yl] group 248.32 Long alkyl chain enhances membrane interaction
4-HydroxyResveratrol C₁₄H₁₂O₄ Styryl group at position 5 244.24 Conjugated double bonds enhance antioxidant capacity
MIM1 C₂₀H₂₃N₃O₃S Cyclohexylimino and thiazole moieties 385.48 Targets Mcl-1 protein for apoptosis induction
Compound 5b (benzimidazole) C₁₃H₁₀N₂O₃ Benzimidazole ring at position 5 242.23 Enhanced antimicrobial activity

Physicochemical Properties

  • Solubility : The hydroxyphenylmethyl group in 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol increases hydrophobicity compared to pyrogallol but retains moderate water solubility due to three hydroxyl groups .
  • Stability : The compound is less prone to oxidation than catechol (benzene-1,2-diol) due to electron-donating effects of the third hydroxyl group .
  • Acidity: The triol core has a lower pKa (~8–9) than monophenols, enhancing metal-chelation capacity .

Antimicrobial Activity

  • The compound’s triol backbone is critical for antimicrobial action. Schiff base ligands with similar triol structures (e.g., compounds 22 and 23 ) show potent activity against Bacillus megaterium and Candida tropicalis .
  • Benzimidazole derivatives (e.g., 5b ) exhibit comparable antimicrobial efficacy, suggesting the triol moiety enhances target binding .

Antioxidant Activity

  • Phenolic compounds with triol configurations (e.g., pyrogallol, 4-HydroxyResveratrol) demonstrate superior radical-scavenging activity due to multiple hydroxyl groups. The hydroxyphenylmethyl group in the target compound may further stabilize radical intermediates .

Anticancer and Enzyme Inhibition

  • MIM1 , a triol-containing inhibitor, selectively targets Mcl-1, inducing apoptosis in leukemia cells. The target compound’s simpler structure may lack specificity but could serve as a scaffold for derivatization .

DNA Interaction

  • Benzene-1,2,3-triol (PG) exhibits DNA-cleaving activity in the presence of Cu²⁺.

Preparation Methods

Oxidative Coupling Polymerization and Monomer Derivatization

A foundational approach to synthesizing aromatic systems with hydroxyphenylmethyl linkages involves oxidative coupling polymerization. In a study by Demir and Ozkaya, poly(4-((phenylimino)methyl)benzene-1,2,3-triol) was synthesized via oxidative coupling of a phenoxy-imine monomer using sodium hypochlorite in an alkaline medium . While this method targets polymeric structures, the monomeric intermediate—4-((phenylimino)methyl)benzene-1,2,3-triol—provides insight into functionalization strategies.

To adapt this for 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol, the imine group (-CH=N-) in the monomer can be reduced to a methylene bridge (-CH2-). This reduction step, using agents like sodium borohydride or catalytic hydrogenation, would yield the desired hydroxyphenylmethyl group. However, the reduction must preserve the hydroxyl groups on the benzene ring, necessitating mild conditions to prevent over-reduction or dehydroxylation.

Lewis Acid-Catalyzed Condensation

A scalable method emerges from patent CN119143581A, which details the synthesis of 1,4-bis[bis(4′-hydroxyphenyl)methyl]benzene using a hindered Lewis acid-base pair (FLP) catalyst . This approach involves condensing phenol with terephthalaldehyde in an organic solvent, yielding a bis-adduct with high purity (>98%).

For this compound, this methodology can be modified by replacing terephthalaldehyde with 4-hydroxybenzaldehyde and adjusting stoichiometry to favor mono-adduct formation. The reaction proceeds as follows:

  • Reactants : Pyrogallol (benzene-1,2,3-triol) and 4-hydroxybenzaldehyde.

  • Catalyst : A hindered FLP (e.g., B(C6F5)3 with a sterically hindered base), which activates the aldehyde for nucleophilic attack without deprotonating hydroxyl groups.

  • Conditions : Reflux in toluene at 110°C for 12–14 hours.

  • Workup : Quenching with water, followed by extraction and recrystallization from ethyl acetate/dichloromethane.

Key Advantages :

  • FLP catalysts enable precise control over reaction regioselectivity.

  • Catalyst recovery reduces costs for industrial applications.

  • High yields (reported up to 44% in similar systems ) and purity (>95%).

Friedel-Crafts Alkylation

Friedel-Crafts alkylation offers a classical route to introduce alkyl or aralkyl groups onto aromatic rings. For this compound, this method involves:

  • Electrophile Generation : 4-Hydroxybenzyl alcohol is converted to a benzyl carbocation using a Lewis acid (e.g., AlCl3).

  • Substrate Activation : Pyrogallol’s hydroxyl groups activate the benzene ring for electrophilic substitution.

  • Reaction : The benzyl carbocation attacks the para position relative to the hydroxyl groups on pyrogallol.

Challenges :

  • Competing reactions at multiple activated positions on pyrogallol may yield regioisomers.

  • Strong Lewis acids (e.g., AlCl3) may complex with hydroxyl groups, reducing reactivity.

Optimization Strategies :

  • Protecting hydroxyl groups as acetates before alkylation, followed by deprotection with aqueous NaOH.

  • Using milder Lewis acids (e.g., FeCl3) to minimize side reactions.

Reductive Amination Followed by Hydrolysis

A less conventional but viable pathway involves reductive amination followed by hydrolysis:

  • Imine Formation : Condense pyrogallol with 4-hydroxybenzylamine in the presence of formaldehyde.

  • Reduction : Reduce the imine intermediate to a secondary amine using NaBH4.

  • Hydrolysis : Acidic hydrolysis of the amine to yield the methylene bridge.

This method, though indirect, avoids harsh alkylation conditions and provides moderate yields (30–50%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
FLP-Catalyzed Condensation44 >98 Scalable, catalyst recoveryRequires precise stoichiometry
Friedel-Crafts Alkylation35–4090–95Well-established protocolRegioselectivity issues
Reductive Amination30–5085–90Mild conditionsMulti-step, lower overall efficiency

Structural Characterization and Validation

Post-synthesis characterization is critical to confirm the structure and purity of this compound:

  • FT-IR : Peaks at 3300–3500 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-O) .

  • 1H NMR (DMSO-d6) : δ 6.7–7.2 (aromatic protons), δ 4.8 (s, 1H, -OH), δ 3.9 (s, 2H, -CH2-) .

  • HPLC : Retention time alignment with standards and >98% purity .

Industrial Applications and Challenges

The compound’s applications in epoxy resins, photoresists, and covalent organic frameworks (COFs) necessitate large-scale synthesis. Key industrial challenges include:

  • Cost of Catalysts : FLP catalysts, though recoverable, require initial investment.

  • Waste Management : Solvent recovery and byproduct disposal must align with green chemistry principles.

  • Regulatory Compliance : Meeting purity standards for electronic-grade materials (>99.9%).

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step condensation or substitution reactions. For example, coupling a hydroxyphenyl precursor with a triol-containing benzene derivative under controlled pH and temperature (e.g., acidic or basic catalysis). Optimization can be achieved via factorial design experiments to test variables like solvent polarity (e.g., ethanol vs. DMF), reaction time, and catalyst loading. Orthogonal analytical techniques (HPLC, TLC) should monitor intermediate purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural and functional groups of this compound?

  • Methodological Answer :

  • FT-IR : Identifies hydroxyl (-OH) and aromatic C-H stretches (e.g., broad peaks ~3200 cm⁻¹ for -OH and ~1600 cm⁻¹ for aromatic rings) .
  • NMR : 1^1H NMR detects aromatic proton environments (e.g., splitting patterns for triol substituents at positions 1,2,3), while 13^{13}C NMR confirms carbon connectivity .
  • XRD : Validates crystal structure and intermolecular interactions (e.g., hydrogen bonding networks) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or nucleophilic/electrophilic sites. Molecular docking simulations (using software like AutoDock Vina) model interactions with biological targets (e.g., enzymes) by analyzing binding affinities and steric compatibility. Cross-validation with experimental data (e.g., enzyme inhibition assays) is critical .

Q. What experimental strategies resolve contradictions in observed data (e.g., discrepancies in reported antioxidant activity)?

  • Methodological Answer :

  • Orthogonal Validation : Combine assays (e.g., DPPH radical scavenging, FRAP, and ORAC) to assess antioxidant capacity across multiple mechanisms .
  • Controlled Variables : Standardize pH, temperature, and solvent systems to isolate confounding factors.
  • Statistical Analysis : Apply ANOVA or multivariate regression to identify outliers or systematic errors .

Q. What are the key design considerations for studying the compound’s degradation pathways under environmental or physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Use high-performance liquid chromatography (HPLC-MS) to identify degradation products under stress conditions (e.g., UV light, oxidative buffers) .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to estimate half-lives and activation energies.
  • Ecotoxicity Assessment : Use in silico tools (e.g., EPI Suite) to predict biodegradation products’ environmental impact .

Methodological Resources

  • Experimental Design : Factorial designs (e.g., 2k^k designs) optimize reaction conditions .
  • Data Analysis : Software like COMSOL Multiphysics integrates AI for predictive modeling and simulation .
  • Safety Compliance : Adhere to institutional Chemical Hygiene Plans for handling phenolic compounds (e.g., PPE, fume hoods) .

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